1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene
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Overview
Description
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene is an organic compound with the molecular formula C11H12O. This compound features a benzene ring substituted with a methoxy group and a 1-methylcycloprop-2-en-1-yl group. It is known for its unique structural properties, which include a three-membered cyclopropene ring fused to the benzene ring .
Preparation Methods
The synthesis of 1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene can be achieved through various synthetic routes. One common method involves the reaction of anisole with a suitable cyclopropene derivative under specific reaction conditions. Industrial production methods may involve the use of catalysts to enhance the yield and efficiency of the reaction .
Chemical Reactions Analysis
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropene ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene can be compared with similar compounds such as:
Anethole: Anethole is a structurally similar compound with a propenyl group instead of a cyclopropene ring.
1-Methoxy-4-(1-propenyl)benzene: This compound has a propenyl group instead of a cyclopropene ring, leading to different chemical and physical properties.
Properties
CAS No. |
65051-84-5 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C11H12O/c1-11(7-8-11)9-3-5-10(12-2)6-4-9/h3-8H,1-2H3 |
InChI Key |
OCOGWHWKWKOGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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